molecular formula C12H8N2OS2 B2689483 3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 315707-93-8

3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2689483
CAS No.: 315707-93-8
M. Wt: 260.33
InChI Key: BUTKVAMNFGFTDJ-UHFFFAOYSA-N
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Description

3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is fused with a phenyl group and a sulfanyl group. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides with formic acid, which leads to the formation of thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, some derivatives of thienopyrimidines have been shown to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of both a phenyl group and a sulfanyl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications .

Biological Activity

3-Phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's synthesis, biological properties, and mechanisms of action, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

The compound features a thieno[2,3-d]pyrimidine core with a phenyl group and a sulfanyl substituent. Its synthesis typically involves multi-step organic reactions, including:

  • Condensation Reactions : Combining thieno[2,3-d]pyrimidine derivatives with phenyl-substituted reagents in the presence of sulfur sources.
  • Solvent Use : Common solvents include dimethylformamide (DMF) and pyridine, often under reflux conditions.
  • Catalysts : Phosphorus pentasulfide (P4S10) is frequently employed to enhance reaction efficiency.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Pim Kinase Inhibition : It has been shown to inhibit Pim kinases, which are implicated in various cancers. A study demonstrated that thieno[2,3-d]pyrimidine derivatives displayed IC50 values ranging from 1.18 to 8.83 μM against Pim-1 kinase, suggesting potent anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Various derivatives of thieno[2,3-d]pyrimidines have shown promising results against bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific enzymes crucial for bacterial survival.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : It can bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Study 1: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on several cancer cell lines (MCF7, HCT116, PC3). The most active compounds exhibited significant growth inhibition with IC50 values below 5 μM .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of related compounds against gram-positive and gram-negative bacteria. Results indicated effective inhibition at concentrations as low as 10 μg/mL .

Data Summary

Activity IC50/EC50 Values (μM) Cell Lines/Pathogens
Pim Kinase Inhibition1.18 - 8.83Various cancer cell lines
Cytotoxicity<5MCF7, HCT116, PC3
Antimicrobial Activity≤10Gram-positive and gram-negative bacteria

Properties

IUPAC Name

3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS2/c15-11-9-6-7-17-10(9)13-12(16)14(11)8-4-2-1-3-5-8/h1-7H,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTKVAMNFGFTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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